Oral Bioavailability and Prodrug Status: Iridin vs. Aglycone Irigenin in Rat Pharmacokinetic Studies
Following oral administration of iridin at 100 mg/kg to Sprague-Dawley rats, the plasma concentration of the parent compound iridin was too low to enable pharmacokinetic evaluation, whereas its aglycone metabolite irigenin was readily quantifiable and served as the primary circulating bioactive species [1]. This prodrug-metabolite relationship is a defining characteristic that distinguishes iridin from directly administered aglycones such as genistein. The major metabolic pathway involves glucuronidation after demethylation, mediated by UDP-glucuronosyltransferases (UGTs) 1A7, 1A8, 1A9, and 1A10 [1]. A total of thirteen iridin metabolites were identified across plasma, urine, and feces [1].
| Evidence Dimension | Plasma concentration of parent compound following oral administration |
|---|---|
| Target Compound Data | Undetectable / too low for pharmacokinetic evaluation (iridin parent) |
| Comparator Or Baseline | Irigenin (aglycone): quantifiable plasma concentrations enabling full pharmacokinetic characterization |
| Quantified Difference | Parent compound below quantification limit; metabolite irigenin is the primary detectable circulating species |
| Conditions | Sprague-Dawley rats, oral administration at 100 mg/kg, UHPLC-MS/MS detection |
Why This Matters
This evidence establishes that iridin functions as a glycosylated prodrug requiring in vivo activation, which is critical for experimental design in pharmacology studies and precludes direct substitution with irigenin or other aglycones without altering exposure kinetics.
- [1] Hu T, Ge X, Wang J, Zhang N, Diao X, Hu L, Wang X. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite irigenin. J Chromatogr B Analyt Technol Biomed Life Sci. 2021;1181:122914. View Source
